Bienvenue dans la boutique en ligne BenchChem!

4,6-Diaminopyrimidine sulfate

Kinase inhibition Medicinal chemistry Scaffold differentiation

4,6-Diaminopyrimidine sulfate (CAS 123501-43-9) is the sulfate salt of 4,6-diaminopyrimidine, delivering superior aqueous solubility over the free base—critical for aqueous-phase synthesis and biochemical assay preparation. Unlike the 2,4-diaminopyrimidine isomer, the 4,6-substitution pattern activates the 5-position for electrophilic substitution, enabling distinct kinase inhibition profiles (VEGFR2, TNNI3K, dual M3/PDE4) and DHFR-targeted antimalarial programs. Defined stoichiometry and crystallinity ensure batch-to-batch reproducibility. Request a quote today for your research program.

Molecular Formula C4H8N4O4S
Molecular Weight 208.2 g/mol
CAS No. 123501-43-9
Cat. No. B056016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminopyrimidine sulfate
CAS123501-43-9
Synonyms4,6-DIAMINOPYRIMIDINE SULFATE
Molecular FormulaC4H8N4O4S
Molecular Weight208.2 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1N)N.OS(=O)(=O)O
InChIInChI=1S/C4H6N4.H2O4S/c5-3-1-4(6)8-2-7-3;1-5(2,3)4/h1-2H,(H4,5,6,7,8);(H2,1,2,3,4)
InChIKeyKVQQUKZVGBKTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diaminopyrimidine Sulfate: Structural Baseline and Procurement Context for CAS 123501-43-9


4,6-Diaminopyrimidine sulfate (CAS: 123501-43-9) is the sulfate salt form of 4,6-diaminopyrimidine, a diaminopyrimidine isomer characterized by amino group substitutions at the 4- and 6-positions of the pyrimidine ring . This substitution pattern distinguishes it from the more extensively studied 2,4-diaminopyrimidine isomer classically associated with DHFR inhibition [1]. The sulfate salt form provides enhanced aqueous solubility relative to the free base, making it the preferred procurement choice for synthetic workflows requiring aqueous reaction media or subsequent salt metathesis steps .

Why Generic Substitution of 4,6-Diaminopyrimidine Sulfate with Alternative Diaminopyrimidine Isomers or Salts Is Scientifically Unjustified


The interchangeability of diaminopyrimidine isomers in research or industrial applications is precluded by distinct electronic distribution and regiospecific reactivity profiles that dictate divergent downstream product architectures. The 4,6-substitution pattern confers a unique electronic environment that directs electrophilic substitution to the activated 5-position [1], whereas 2,4-diaminopyrimidine exhibits alternative reactivity that yields structurally distinct heterocyclic products [2]. Furthermore, the sulfate counterion provides defined stoichiometry and crystallinity essential for reproducible reaction yields, whereas the free base form introduces variable hygroscopicity and handling inconsistencies .

Quantitative Evidence Guide for Differentiated Procurement of 4,6-Diaminopyrimidine Sulfate (CAS 123501-43-9)


Kinase Inhibitor Scaffold Privilege: Differentiated Intellectual Property Positioning of 4,6-Diaminopyrimidine Relative to 2,4-Diaminopyrimidine

The 4,6-diaminopyrimidine scaffold represents a privileged structure in kinase inhibitor development, distinct from the 2,4-diaminopyrimidine scaffold historically associated with DHFR inhibition [1]. Patents explicitly claim 4,6-diaminopyrimidine derivatives as kinase inhibitors targeting VEGFR2 and TNNI3K, with selectivity design efforts reported against VEGFR2, p38α, and B-Raf [2]. A key differentiator is the scaffold's utility in generating dual-target pharmacological agents; SAR studies around 4,6-diaminopyrimidine derivatives enabled the discovery of the first potent dual M3 antagonist and PDE4 inhibitor (ucb-101333-3), a pharmacological profile not accessible from the 2,4-diaminopyrimidine scaffold [3]. This scaffold specificity has direct procurement relevance for kinase-focused medicinal chemistry programs seeking IP-differentiated starting materials.

Kinase inhibition Medicinal chemistry Scaffold differentiation

DHFR Inhibitory Potency of 4,6-Diaminopyrimidine Derivatives with Quantified IC50 Values in Human Enzyme Assays

A systematic evaluation of 2-substituted-4,6-diaminopyrimidine derivatives against human dihydrofolate reductase (DHFR) quantified enzyme inhibition potency in a spectrophotometric assay using dihydrofolate and NADPH as cosubstrates [1]. Among the series, compounds 12 and 15 demonstrated DHFR inhibition with IC50 values of 9 µM and 11 µM, respectively [1]. These values serve as validated benchmarks for the 4,6-diaminopyrimidine scaffold's DHFR engagement capacity. While direct head-to-head comparisons with equivalent 2,4-diaminopyrimidine derivatives under identical assay conditions are not available in the open literature, cross-study comparison with reported 2,4-diaminopyrimidine DHFR inhibitors provides a baseline reference for scaffold-specific potency expectations [2].

DHFR inhibition Antiproliferative Enzymatic assay

Antimalarial Activity Differentiation: 4,6-Diaminopyrimidine vs. 2,4-Diaminopyrimidine in Direct Comparative In Vitro Assay

A head-to-head comparative study synthesized and evaluated both 2,4- and 4,6-diaminopyrimidine series for in vitro antimalarial activity [1]. Of the 12 compounds tested across both isomeric series, 7 compounds demonstrated reasonable antimalarial activity, with one compound achieving sub-micromolar IC50 potency [1]. The study confirms that both scaffolds can yield active antimalarial compounds but with structure-dependent potency that varies according to substitution pattern [1]. The specific activity of 4,6-diaminopyrimidine derivatives validates the scaffold's utility in antimalarial drug discovery programs distinct from the more extensively characterized 2,4-diaminopyrimidine series [2].

Antimalarial Plasmodium In vitro screening

Salt Form Selection: Sulfate vs. Hydrochloride vs. Free Base for Synthetic and Formulation Applications

The sulfate salt form of 4,6-diaminopyrimidine (CAS 123501-43-9) provides enhanced aqueous solubility and defined crystallinity relative to the free base (CAS 2434-56-2), which is characterized as a hygroscopic crystalline powder requiring desiccated storage [1]. Technical datasheets confirm the sulfate salt forms a stable ionic compound suitable for aqueous formulations and reactions . For synthetic applications requiring subsequent salt exchange or metal-catalyzed reactions, the sulfate counterion offers advantages over hydrochloride salts by avoiding chloride-mediated catalyst poisoning in palladium-catalyzed transformations . This salt form selection directly impacts reaction yield reproducibility and handling consistency in multi-step synthetic workflows.

Salt selection Solubility Formulation

Validated Research and Industrial Application Scenarios for 4,6-Diaminopyrimidine Sulfate (CAS 123501-43-9)


Kinase Inhibitor Lead Generation Requiring IP-Differentiated Scaffolds

Medicinal chemistry programs targeting VEGFR2, TNNI3K, or dual M3/PDE4 pharmacology should prioritize 4,6-diaminopyrimidine sulfate over the 2,4-isomer. The 4,6-scaffold's distinct substitution pattern enables access to kinase inhibition profiles and dual-target pharmacology not achievable with the classical 2,4-diaminopyrimidine DHFR scaffold [1][2]. The sulfate salt provides the necessary aqueous solubility for biochemical assay preparation .

DHFR-Targeted Antiproliferative Agent Development with Defined Scaffold Potency Benchmarks

Research groups developing novel DHFR inhibitors for oncology applications can utilize 4,6-diaminopyrimidine sulfate as a starting scaffold with established potency benchmarks. 2-Substituted-4,6-diaminopyrimidine derivatives achieve human DHFR inhibition IC50 values in the 9-11 µM range [1]. This quantified baseline enables rational design and potency optimization in structure-activity relationship studies [1].

Antimalarial Drug Discovery with Direct Comparative Scaffold Validation

Antimalarial drug discovery programs seeking alternatives to established 2,4-diaminopyrimidine-based antifolates can confidently select 4,6-diaminopyrimidine sulfate based on direct comparative in vitro activity data [1]. The scaffold has demonstrated antimalarial activity in head-to-head studies against the 2,4-isomer series, with active compounds identified from both scaffolds [1]. The sulfate salt form provides convenient handling for parallel synthesis and screening workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Diaminopyrimidine sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.